molecular formula C8H18N2O B13337196 N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine

N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine

Cat. No.: B13337196
M. Wt: 158.24 g/mol
InChI Key: JRMDGKQJXBGKGL-UHFFFAOYSA-N
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Description

N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine is an organic compound that features a tetrahydrofuran ring attached to a propane-1,2-diamine moiety. This compound is of interest due to its unique structure, which combines the properties of both tetrahydrofuran and diamine groups, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine typically involves the reaction of tetrahydrofuran-2-carboxylic acid or its derivatives with propane-1,2-diamine under specific conditions. The reaction is usually carried out in an aprotic solvent with the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and other interactions, while the diamine moiety can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both the reactivity of the diamine and the stability of the tetrahydrofuran ring are advantageous .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-N-(oxolan-2-ylmethyl)propane-1,2-diamine

InChI

InChI=1S/C8H18N2O/c1-7(9)5-10-6-8-3-2-4-11-8/h7-8,10H,2-6,9H2,1H3

InChI Key

JRMDGKQJXBGKGL-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1CCCO1)N

Origin of Product

United States

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